molecular formula C11H9FO3 B8758225 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran CAS No. 648449-73-4

5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran

Cat. No.: B8758225
CAS No.: 648449-73-4
M. Wt: 208.18 g/mol
InChI Key: KAMHXBWHEVDEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with a fluoro group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran typically involves the formation of the benzofuran core followed by the introduction of the fluoro and dioxolane substituents. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by fluorination and subsequent acetalization to introduce the dioxolane ring. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring may influence its solubility and stability. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is unique due to the presence of both a fluoro group and a dioxolane ring, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

648449-73-4

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran

InChI

InChI=1S/C11H9FO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2

InChI Key

KAMHXBWHEVDEGY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2)OC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[1,3]Dioxolan-2-yl-benzofuran (50 mg, 0.26 mmol) was dissolved in THF (2 mL) and the solution was cooled down to −78° C. Butyl lithium (180 uL, 1.1 eq.) was added dropwise. This mixture was stirred 30 min at 25° C. Then the reaction mixture was cooled down to −78° C. and N-fluorodibenzenesulfonamide (91 mg, 1.1 eq.), dissolved in 1 mL THF, was added dropwise to the reaction mixture. The mixture was stirred overnight between −78° C. and room temperature. Water and ethyl acetate were added to the mixture and the aqueous layer was extracted 3 times. Combined organic phases was dried over MgSO4, filtrated and evaporated, to give the 2-Fluoro-5-[1,3]dioxolan-2-yl-benzofuran (75 mg) mixed with side products. However it was sufficiently pure to be used for the next step.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
91 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.